molecular formula C25H21N3O3S2 B12371064 Hsd17B13-IN-72

Hsd17B13-IN-72

Cat. No.: B12371064
M. Wt: 475.6 g/mol
InChI Key: QUHHKYJPNFTJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsd17B13-IN-72 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver. This enzyme has been linked to the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making this compound a promising candidate for the treatment of these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-72 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of large-scale reactors, efficient purification methods, and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-72 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups can lead to the formation of ketones or aldehydes, while reduction of ketones can yield secondary alcohols .

Scientific Research Applications

Hsd17B13-IN-72 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism.

    Biology: Helps in understanding the biological pathways involved in liver diseases such as NAFLD and NASH.

    Medicine: Potential therapeutic agent for the treatment of liver diseases by inhibiting the activity of HSD17B13.

    Industry: Used in the development of new drugs targeting liver diseases

Mechanism of Action

Hsd17B13-IN-72 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets in the liver, thereby preventing the progression of liver diseases such as NAFLD and NASH. The compound interacts with the active site of the enzyme, blocking its activity and leading to a decrease in lipid accumulation .

Properties

Molecular Formula

C25H21N3O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H21N3O3S2/c1-13-26-15(12-32-13)11-28-23(17-9-8-16(31-2)10-19(17)14-6-7-14)27-24-21(25(28)30)18-4-3-5-20(29)22(18)33-24/h3-5,8-10,12,14,29H,6-7,11H2,1-2H3

InChI Key

QUHHKYJPNFTJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.